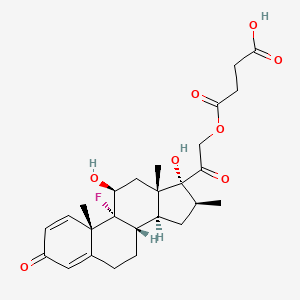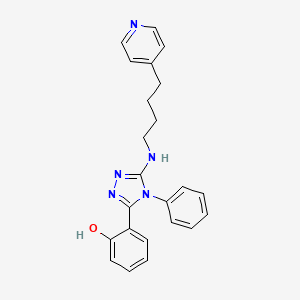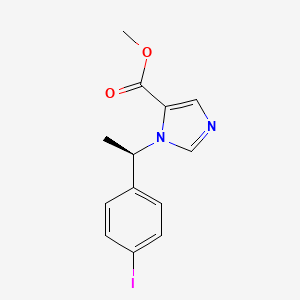
Betamethasone succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betamethasone succinate is a synthetic glucocorticoid, a class of corticosteroids that are used for their potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions, including rheumatoid arthritis, asthma, and certain skin disorders . This compound is a derivative of betamethasone, which is a stereoisomer of dexamethasone, differing only in the spatial configuration of the methyl group at position 16 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone succinate typically involves the esterification of betamethasone with succinic acid. The process begins with betamethasone as the starting material, which undergoes a reaction with succinic anhydride in the presence of a suitable catalyst, such as pyridine, to form this compound . The reaction is carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and compliance with pharmaceutical standards . The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for medical use.
Analyse Des Réactions Chimiques
Types of Reactions: Betamethasone succinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form betamethasone 21-aldehyde.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Betamethasone 21-aldehyde
Reduction: Betamethasone alcohol derivatives
Substitution: Halogenated this compound derivatives
Applications De Recherche Scientifique
Betamethasone succinate has a wide range of applications in scientific research:
Mécanisme D'action
Betamethasone succinate exerts its effects by binding to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes . The primary molecular targets include genes involved in the inflammatory response, such as those encoding cytokines, chemokines, and adhesion molecules . This compound also inhibits the activity of nuclear factor-kappa B (NF-κB) and other transcription factors involved in inflammation .
Comparaison Avec Des Composés Similaires
Dexamethasone: A stereoisomer of betamethasone with similar anti-inflammatory properties.
Prednisone: Another glucocorticoid used for its anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring glucocorticoid with a shorter duration of action compared to betamethasone.
Uniqueness: Betamethasone succinate is unique due to its high potency and long duration of action, making it particularly effective in treating severe inflammatory conditions . Its esterified form, this compound, allows for better solubility and bioavailability, enhancing its therapeutic efficacy .
Propriétés
Numéro CAS |
27297-42-3 |
|---|---|
Formule moléculaire |
C26H33FO8 |
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
4-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H33FO8/c1-14-10-18-17-5-4-15-11-16(28)8-9-23(15,2)25(17,27)19(29)12-24(18,3)26(14,34)20(30)13-35-22(33)7-6-21(31)32/h8-9,11,14,17-19,29,34H,4-7,10,12-13H2,1-3H3,(H,31,32)/t14-,17-,18-,19-,23-,24-,25-,26-/m0/s1 |
Clé InChI |
IEKLVCVEJCEIJD-UYXSPTSISA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)












